molecular formula C30H25BrN2O5 B12022875 [4-bromo-2-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-methoxybenzoate CAS No. 765287-71-6

[4-bromo-2-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-methoxybenzoate

Cat. No.: B12022875
CAS No.: 765287-71-6
M. Wt: 573.4 g/mol
InChI Key: PAVGUXJAALAQFC-BIZUNTBRSA-N
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Description

[4-bromo-2-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-methoxybenzoate is a complex organic compound characterized by its unique structure, which includes bromine, phenyl, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-bromo-2-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-methoxybenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of the hydrazone intermediate: This step involves the reaction of 4-phenylphenoxypropanoyl hydrazine with an aldehyde or ketone to form the hydrazone.

    Esterification: The final step involves the esterification of the hydrazone intermediate with 4-methoxybenzoic acid under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and methoxy groups.

    Reduction: Reduction reactions may target the hydrazone linkage, converting it to the corresponding amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, the compound may be used as a probe to study enzyme interactions or as a precursor for the synthesis of biologically active molecules.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties. Research is ongoing to explore its potential therapeutic applications.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [4-bromo-2-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-methoxybenzoate involves its interaction with specific molecular targets. The hydrazone linkage may interact with enzymes or receptors, modulating their activity. The bromine and phenyl groups can enhance binding affinity and specificity, while the methoxy group may influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    [4-bromo-2-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] benzoate: Similar structure but lacks the methoxy group.

    [4-chloro-2-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-methoxybenzoate: Chlorine atom instead of bromine.

    [4-bromo-2-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-ethoxybenzoate: Ethoxy group instead of methoxy.

Uniqueness

The presence of the bromine atom and the methoxy group in [4-bromo-2-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-methoxybenzoate imparts unique chemical properties, such as increased reactivity and potential biological activity. These features distinguish it from similar compounds and make it a valuable subject of study in various scientific fields.

Properties

CAS No.

765287-71-6

Molecular Formula

C30H25BrN2O5

Molecular Weight

573.4 g/mol

IUPAC Name

[4-bromo-2-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C30H25BrN2O5/c1-20(37-27-15-8-22(9-16-27)21-6-4-3-5-7-21)29(34)33-32-19-24-18-25(31)12-17-28(24)38-30(35)23-10-13-26(36-2)14-11-23/h3-20H,1-2H3,(H,33,34)/b32-19+

InChI Key

PAVGUXJAALAQFC-BIZUNTBRSA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=C(C=CC(=C1)Br)OC(=O)C2=CC=C(C=C2)OC)OC3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

CC(C(=O)NN=CC1=C(C=CC(=C1)Br)OC(=O)C2=CC=C(C=C2)OC)OC3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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